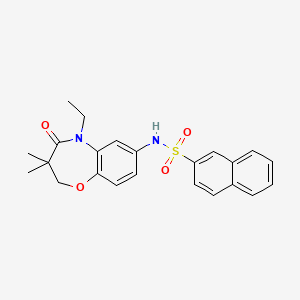

7-(萘-2-磺酰胺基)-5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢-1,5-苯并噁氮杂卓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.52. The purity is usually 95%.

BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

吲哚衍生物已被研究用于其抗菌潜力 . 具体而言,从这种结构衍生的化合物可能表现出抗菌、抗真菌或抗病毒特性。研究人员探索了合成新型吲哚基分子以对抗微生物感染。需要进一步研究来评估我们的化合物在这种情况下特定的功效。

抗炎和镇痛特性

吲哚衍生物已被证明有望用作抗炎剂 . 例如,(S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺和(S)-N-(苯并[d]噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-甲酰胺表现出抗炎和镇痛活性。这些化合物可能被用于疼痛管理和炎症相关疾病。

取代咪唑的区域控制合成

虽然与吲哚没有直接关系,但取代咪唑的合成是一个令人感兴趣的领域 . 咪唑是各种功能分子的重要组成部分,包括药物。研究人员探索了它们的合成新方法。我们化合物的磺酰胺基团可能为咪唑的区域选择性合成提供见解。

总之,7-(萘-2-磺酰胺基)-5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢-1,5-苯并噁氮杂卓在从抗菌活性到癌症研究的各个领域都很有前景。其独特的结构值得进一步研究,跨学科合作可以释放其全部潜力。 🌟 .

生物活性

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of specific precursors to form the sulfonamide derivative. The synthetic route typically includes the formation of the benzo[b][1,4]oxazepin core followed by sulfonation to introduce the naphthalene sulfonamide moiety. The structural integrity and purity of the synthesized compound were confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of naphthalene sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with a naphthalen-1-yl moiety showed potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.51 µM and 0.33 µM, respectively . This suggests that modifications in the naphthalene structure can enhance biological efficacy.

The mechanism underlying the antiproliferative activity is linked to the inhibition of tubulin polymerization. The compound interacts at the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . This interaction is critical for disrupting microtubule dynamics, which are essential for cell division.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide exhibits selective toxicity towards cancer cells while sparing normal cells. For example, studies indicated low cytotoxic effects on human normal cell lines compared to cancerous ones .

Research Findings

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 0.51 | Tubulin inhibition |

| Study 2 | A549 | 0.33 | Cell cycle arrest |

| Study 3 | Normal Cells | >30 | Selective toxicity |

Case Studies

- Case Study on Anticancer Activity : A study evaluated various sulfonamide derivatives for their anticancer properties. Among them, compounds with naphthalenic structures demonstrated superior inhibition of tumor growth in xenograft models.

- Case Study on Molecular Docking : Molecular docking studies revealed that the compound binds effectively to tubulin with favorable binding energies, supporting its role as a potential antitumor agent.

属性

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-4-25-20-14-18(10-12-21(20)29-15-23(2,3)22(25)26)24-30(27,28)19-11-9-16-7-5-6-8-17(16)13-19/h5-14,24H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEKBMUMMPBSFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。